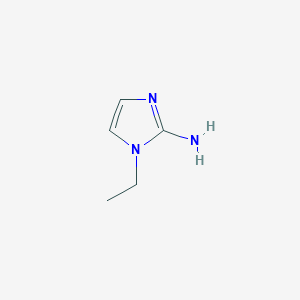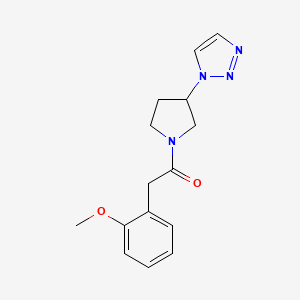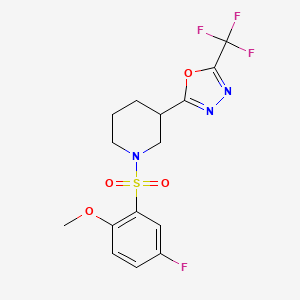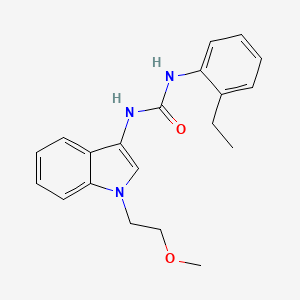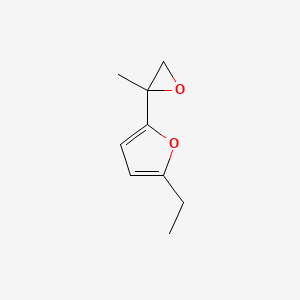![molecular formula C15H19N3O4 B2930558 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide CAS No. 1038026-73-1](/img/structure/B2930558.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of hydantoin, which is a heterocyclic organic compound. Hydantoins are used in medicine, and have anticonvulsant properties .
Molecular Structure Analysis
The compound contains a diazaspiro[4.5]decane ring, which is a type of spiro compound where two rings of different sizes share one atom . The compound also contains two carbonyl groups and an amide group, which could participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like carbonyl and amide could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antihypertensive Activity
A series of compounds, including structures related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide, have been synthesized for their potential antihypertensive activity. Notably, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, similar in structure, were prepared and screened as antihypertensive agents. These compounds were found to exhibit varying degrees of effectiveness in lowering blood pressure, attributed to their action as alpha-adrenergic blockers. The research indicates a specific interest in the spirocyclic structure's ability to interact with biological targets influencing blood pressure regulation (Caroon et al., 1981).
Gabapentin-Base Synthesis and Biological Activity
Another study explored the synthesis and theoretical studies of biologically active compounds, including derivatives of gabapentin, which are structurally related to this compound. This research demonstrated the synthesis of novel classes of compounds via an intermolecular Ugi reaction, offering insights into the effects of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds. These findings contribute to understanding the structural attributes that influence biological activity, especially in the context of neurological applications (Amirani Poor et al., 2018).
Neuroprotective Applications
Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives revealed compounds with significant neuroprotective effects, including the inhibition of calcium uptake into cerebrocortical synaptosomes and protection against brain edema and memory deficits induced by toxic agents. These compounds' pharmacological profile suggests potential applications in treating conditions associated with intracellular calcium and sodium imbalances, demonstrating the therapeutic relevance of spirocyclic derivatives in neurological disorders (Tóth et al., 1997).
Glycoprotein IIb-IIIa Antagonism
A study focusing on a novel 2,8-diazaspiro[4.5]decane scaffold identified compounds with potent inhibitory activity against the glycoprotein IIb-IIIa receptor, a key factor in platelet aggregation. This research highlights the scaffold's utility in developing orally active agents with potential applications in treating arterial occlusive disorders, underscoring the versatility of spirocyclic structures in medicinal chemistry (Mehrotra et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of this compound are TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of the immune system and are involved in the regulation of immune and inflammatory responses .
Mode of Action
This compound acts as a selective inhibitor of TYK2/JAK1 kinases . It binds to these kinases, preventing them from participating in their usual signaling pathways . This results in a modulation of the immune response .
Biochemical Pathways
The inhibition of TYK2/JAK1 kinases affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Result of Action
The result of the compound’s action is a modulation of the immune response . By inhibiting TYK2/JAK1 kinases, the compound can reduce inflammation and other immune responses . This could potentially be beneficial in the treatment of diseases characterized by overactive immune responses, such as autoimmune diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-12(16-9-11-5-4-8-22-11)10-18-13(20)15(17-14(18)21)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9-10H2,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMVAXLBXMMAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930478.png)
![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)
![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)
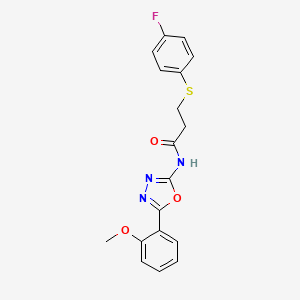
![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2930488.png)
![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)
